

# Gestonorone Caproate: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name:	Gestonorone
Cat. No.:	B1671453

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## Introduction

**Gestonorone** caproate, also known as gestronol hexanoate, is a synthetic, steroidal progestin of the 19-norprogesterone group.<sup>[1]</sup> Marketed under brand names such as Depostat and Primostat, it is a potent, long-acting progestational agent administered via intramuscular injection.<sup>[1]</sup> Discovered in 1960 and introduced for medical use by 1973, it has been primarily utilized in the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer.<sup>[1]</sup> This document provides a comprehensive technical overview of **gestonorone** caproate, focusing on its mechanism of action, pharmacokinetics, and clinical effects, tailored for researchers and professionals in drug development.

## Chemical and Physical Properties

**Gestonorone** caproate is the hexanoate ester of **gestonorone** (17 $\alpha$ -hydroxy-19-norprogesterone). The esterification at the C17 $\alpha$  position significantly enhances its progestogenic potency and prolongs its duration of action compared to the unesterified parent compound.

Property	Value
IUPAC Name	[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]hexanoate[1][2]
Molecular Formula	C <sub>26</sub> H <sub>38</sub> O <sub>4</sub> [1][2]
Molar Mass	414.586 g·mol <sup>-1</sup> [1]
Synonyms	Gestronol hexanoate, Norhydroxyprogesterone caproate, SH-582, NSC-84054[1][3]
Administration	Intramuscular injection[1][4]
Appearance	Off-White to Pale Beige Solid[3]

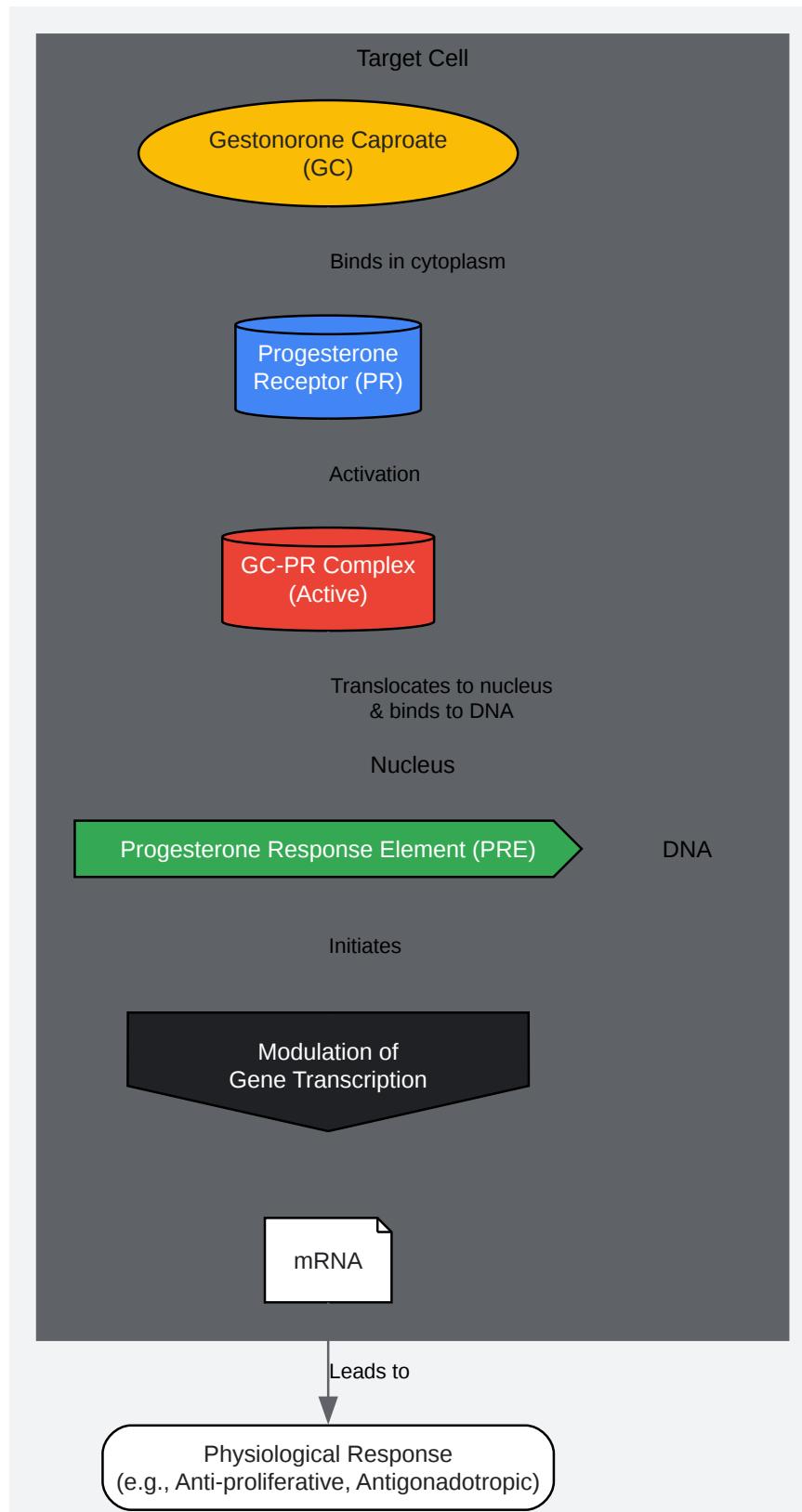
## Mechanism of Action

**Gestonorone** caproate is a pure agonist of the progesterone receptor (PR), which is the primary biological target of progestogens like progesterone.[1][5] It possesses no significant androgenic, estrogenic, or glucocorticoid activity.[1] Its therapeutic effects are derived from its progestogenic and antagonadotropic properties.

The mechanism involves a classical nuclear receptor signaling pathway:

- Receptor Binding: After administration, **gestonorone** caproate is absorbed and binds to intracellular progesterone receptors in target tissues such as the endometrium, ovaries, and prostate gland.[4][5][6]
- Conformational Change: This binding induces a conformational change in the hormone-receptor complex.[5]
- Nuclear Translocation: The activated complex translocates into the cell nucleus.[5]
- Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of

target genes, thereby modulating their transcription.<sup>[5]</sup> This up- or down-regulation of gene expression leads to the observed physiological effects.<sup>[5]</sup>



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Caption: Progesterone Receptor Signaling Pathway for **Gestonorone** Caproate.

## Pharmacodynamics

**Gestonorone** caproate is a highly potent progestogen, estimated to be 20 to 25 times more potent than progesterone or hydroxyprogesterone caproate in animal models.<sup>[1]</sup> In humans, a 100-200 mg dose is considered equivalent to 1,000 mg of intramuscular hydroxyprogesterone caproate.<sup>[1]</sup>

**Antigonadotropic Effects:** Like other potent progestins, it exhibits strong antigonadotropic activity, suppressing the production and circulating levels of sex hormones.<sup>[1]</sup> In men with prostate cancer, a weekly 400 mg intramuscular dose of **gestonorone** caproate was found to suppress testosterone levels by 75%.<sup>[1][7]</sup> This is a significant reduction, though less than the 91% suppression achieved by orchectomy.<sup>[1][7]</sup> This effect is central to its use in BPH, as it reduces androgenic stimulation of the prostate.<sup>[1]</sup>

**Effects on Prostate Tissue:** In addition to systemic testosterone suppression, **gestonorone** caproate appears to have direct effects on prostate tissue. It has been shown to decrease the uptake of testosterone into the prostate gland and may act as a 5 $\alpha$ -reductase inhibitor, similar to progesterone.<sup>[1][6]</sup>

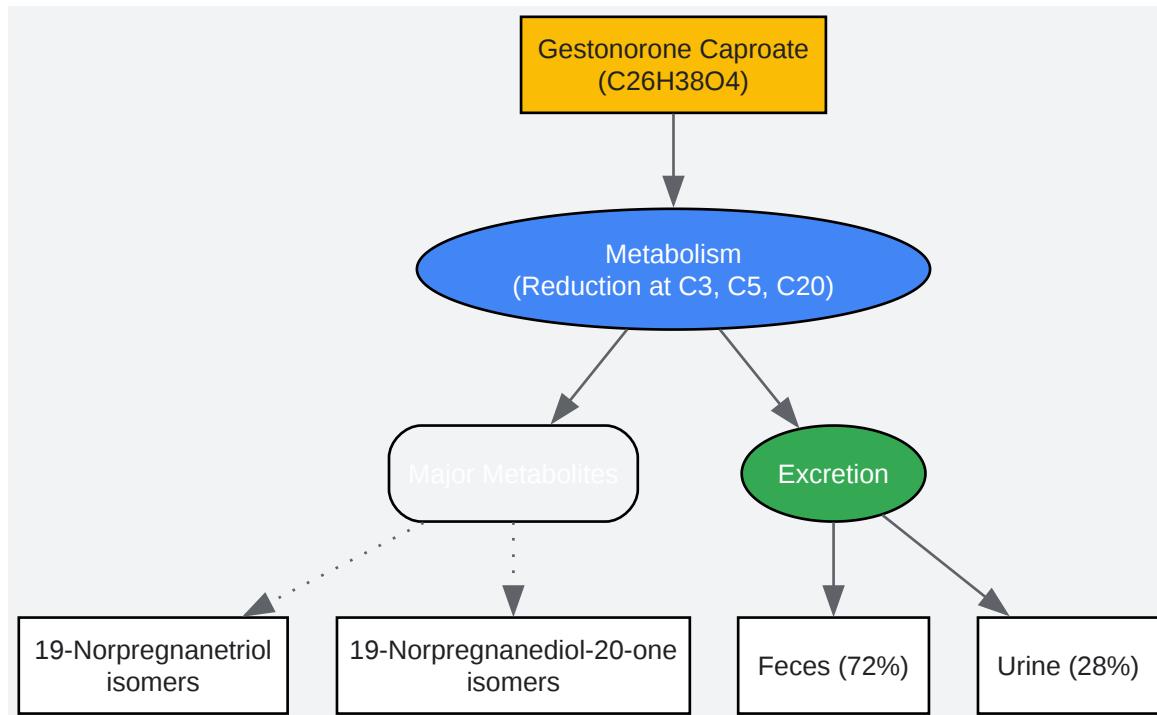
Pharmacodynamic Effect	Observation	Reference Dose
Relative Potency	20-25x more potent than progesterone in animals	N/A
Human Potency	5-10x more potent than hydroxyprogesterone caproate	100-200 mg
Testosterone Suppression	Suppresses levels by 75% in men	400 mg/week

## Pharmacokinetics and Metabolism

**Gestonorone** caproate has poor oral bioavailability and must be administered via intramuscular injection, which creates a long-lasting depot effect.<sup>[1]</sup>

Pharmacokinetic Parameter	Value (following 200 mg IM dose in men)
Time to Peak (Tmax)	3 ± 1 days
Peak Concentration (Cmax)	420 ± 160 ng/mL
Elimination Half-life	7.5 ± 3.1 days
Bioavailability (IM)	High / Complete[1]
Duration of Action	8 to 13 days (25-50 mg dose); ≥21 days (high doses)[1]

**Metabolism and Excretion:** The caproate ester is not significantly cleaved, meaning **gestonorone** caproate is not a prodrug of unesterified **gestonorone**.<sup>[1]</sup> Metabolism occurs primarily through reduction at the C3, C5, and C20 positions.<sup>[1]</sup> The major metabolites identified are isomers of 19-norpregnanetriol and 19-norpregnanediol-20-one.<sup>[1]</sup> Excretion occurs predominantly through feces (72%) with the remainder in urine (28%).<sup>[1]</sup> Approximately 85% of an injected dose is excreted after 30 days.<sup>[1]</sup>



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Caption: Simplified Metabolic Pathway of **Gestonorone** Caproate.

# Experimental Protocols

Detailed, step-by-step experimental protocols for **gestonorone** caproate are not readily available in published literature. The following sections describe the general methodologies employed in key studies.

## Methodological Approach: Pharmacokinetic Analysis

A typical pharmacokinetic study for a depot injection like **gestonorone** caproate involves the following workflow, based on descriptions of clinical studies.[\[1\]](#)

- Subject Recruitment: Select a cohort of subjects (e.g., male patients with prostate cancer).
- Drug Administration: Administer a single intramuscular injection of radiolabeled **gestonorone** caproate.
- Serial Sampling: Collect blood samples at predetermined time points (e.g., daily for the first week, then weekly).
- Sample Processing: Separate plasma from whole blood.
- Quantification: Use techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of the parent drug and its metabolites.
- Data Analysis: Apply non-compartmental or population pharmacokinetic modeling to calculate key parameters like Cmax, Tmax, half-life, and clearance.



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Caption: General Experimental Workflow for a Pharmacokinetic Study.

## Methodological Approach: Progesterone Receptor Binding Assay

While a specific protocol for **gestonorone** caproate was not found, a general competitive binding assay to determine its affinity for the progesterone receptor would follow these steps. This is a representative protocol based on standard laboratory practice.[8][9]

- Receptor Source Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable source, such as MCF-7 breast cancer cells or hamster prostate tissue.[8][9]
- Competitive Binding Incubation:
  - In a series of tubes, combine the receptor preparation with a constant, low concentration of a radiolabeled progestin (e.g., [<sup>3</sup>H]-Org 2058).
  - Add increasing concentrations of unlabeled **gestonorone** caproate (the competitor).
  - Include control tubes with no competitor (for total binding) and with a large excess of unlabeled progestin (for non-specific binding).
- Incubation: Incubate the mixtures to allow the binding to reach equilibrium.
- Separation: Separate receptor-bound radioligand from unbound radioligand, typically using a method like dextran-coated charcoal adsorption or filtration.
- Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Plot the percentage of specific binding against the log concentration of **gestonorone** caproate. Use non-linear regression to calculate the IC<sub>50</sub> (the concentration of **gestonorone** caproate that displaces 50% of the radioligand). The binding affinity (K<sub>i</sub>) can then be calculated using the Cheng-Prusoff equation.

## Clinical Applications and Efficacy

**Gestonorone** caproate is primarily used for hormone-dependent conditions.

- Benign Prostatic Hyperplasia (BPH): It is used at doses of 100 to 200 mg per week via intramuscular injection.[1] Its efficacy stems from its ability to lower systemic testosterone levels and potentially exert direct effects on the prostate.[1][6] Clinical trials have reported favorable results in 65% of patients with stage I or II BPH.[10]
- Endometrial Cancer: It is also used in the palliative treatment of endometrial cancer.[1]
- Other Investigated Uses: **Gestonorone** caproate has been studied, but not marketed, as a potential injectable contraceptive and for other conditions like ovarian cancer.[1]

Common side effects include injection site reactions, decreased libido in men, and worsened glucose tolerance.[1]

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## References

- 1. Gestonorone caproate - Wikipedia [en.wikipedia.org]
- 2. Gestonorone Caproate | C<sub>26</sub>H<sub>38</sub>O<sub>4</sub> | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. What is Gestonorone Caproate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Gestonorone Caproate? [synapse.patsnap.com]
- 6. Mode of action of progesterone, gestonorone capronate (DepoStat) and cyproterone acetate (Androcur) on the metabolism of testosterone in human prostatic adenoma: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between Steroid Binding to Progesterone Membrane Receptor  $\alpha$  (mPR $\alpha$ ) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed

by Comparative Molecular Field Analysis and Identification of mPR $\alpha$ -specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Gestonorone therapy of prostatic adenoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
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